N-(2-(furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide
Description
N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide is a synthetic organic compound featuring a furan-2-yl group, a thiomorpholinoethyl chain, and a methanesulfonamide moiety. The furan ring and sulfonamide group are recurrent motifs in pharmaceuticals, as seen in compounds like ranitidine-related derivatives and anti-inflammatory agents .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2/c1-18(14,15)12-9-10(11-3-2-6-16-11)13-4-7-17-8-5-13/h2-3,6,10,12H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGDICMPNPMSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=CO1)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide typically involves the reaction of furan derivatives with thiomorpholine and methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Furan-2-carbaldehyde, thiomorpholine, and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: Furan-2-carbaldehyde is reacted with thiomorpholine in the presence of a base to form the intermediate. This intermediate is then treated with methanesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, while the thiomorpholine moiety can enhance the compound’s binding affinity. The methanesulfonamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarities and Differences
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound shares the sulfonamide group with ’s benzothieno-pyrimidinones and ’s USP derivatives, a critical pharmacophore for binding to enzymes like COX-2 .
- The furan-2-yl group in the target compound and USP derivatives (e.g., ranitidine-related compounds) suggests metabolic stability, as furans are resistant to oxidative degradation .
Key Findings :
- Compounds: These derivatives inhibit COX-2 and iNOS in human keratinocytes and macrophages, suppressing PGE2 and IL-8 production at micromolar concentrations. Their rigid core structure may enhance target binding but limit solubility .
- Target Compound : The absence of a rigid aromatic core might reduce binding affinity compared to ’s compounds. However, the thiomorpholine group could improve solubility and reduce cytotoxicity, a common issue with sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
